Methyl (R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-Hydroxy-7-(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
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Overview
Description
Methyl ®-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-Hydroxy-7-(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate is a complex organic compound with a unique structure. It belongs to the class of steroidal esters and is characterized by its multiple chiral centers and intricate ring system. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-Hydroxy-7-(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate typically involves multiple steps, starting from simpler steroidal precursors. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroidal backbone.
Methoxymethylation: Protection of hydroxyl groups using methoxymethyl (MOM) groups to prevent unwanted reactions.
Esterification: Formation of the ester linkage by reacting the hydroxyl group with pentanoic acid in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-Hydroxy-7-(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of functional groups with other groups, such as halogenation using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction can regenerate the hydroxyl group.
Scientific Research Applications
Methyl ®-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-Hydroxy-7-(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate has several scientific research applications, including:
Medicinal Chemistry: Investigation of its potential as a therapeutic agent for various diseases, including hormonal disorders and cancer.
Biological Studies: Study of its effects on cellular processes and its interactions with biological targets.
Industrial Applications: Use as an intermediate in the synthesis of other complex steroidal compounds.
Mechanism of Action
The mechanism of action of Methyl ®-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-Hydroxy-7-(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate involves its interaction with specific molecular targets, such as hormone receptors or enzymes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- **Methyl ®-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-Hydroxy-7-(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoate
- **Methyl ®-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-Hydroxy-7-(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate
Uniqueness
The uniqueness of Methyl ®-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-Hydroxy-7-(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate lies in its specific ester linkage and the presence of methoxymethoxy groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C27H46O5 |
---|---|
Molecular Weight |
450.7 g/mol |
IUPAC Name |
methyl 4-[3-hydroxy-7-(methoxymethoxy)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C27H46O5/c1-17(6-9-24(29)31-5)20-7-8-21-25-22(11-13-27(20,21)3)26(2)12-10-19(28)14-18(26)15-23(25)32-16-30-4/h17-23,25,28H,6-16H2,1-5H3 |
InChI Key |
NUWUXOVQSRFEGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)OCOC)C |
Origin of Product |
United States |
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